

# An In-depth Technical Guide to 4-Oxocyclohexanecarboxylic Acid

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## Compound of Interest

Compound Name: 4-Oxocyclohexanecarboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Oxocyclohexanecarboxylic acid**, a versatile bifunctional molecule of significant interest in organic synthesis and medicinal chemistry. This document details its chemical identity, physicochemical properties, and its role as a key building block in the synthesis of complex molecular architectures, including therapeutic agents.

## Chemical Identity and Nomenclature

The nomenclature of a chemical compound is critical for unambiguous identification in research and development.

IUPAC Name: 4-oxocyclohexane-1-carboxylic acid<sup>[1]</sup>

Synonyms: A variety of synonyms are used in literature and commercial listings to refer to this compound. Understanding these is crucial for effective information retrieval.

| Synonym                          | Source        |
|----------------------------------|---------------|
| 4-Ketocyclohexanecarboxylic acid | PubChem[1]    |
| Cyclohexanone-4-carboxylic acid  | Sigma-Aldrich |
| 4-Carboxycyclohexanone           | PubChem[1]    |
| 4-Oxo-cyclohexanecarboxylic acid | PubChem[1]    |
| 4-oxocyclohexanoic acid          | PubChem[1]    |
| p-Ketohexahydrobenzoic acid      | -             |

CAS Number: 874-61-3[1]

## Physicochemical Properties

A thorough understanding of the physicochemical properties of **4-Oxocyclohexanecarboxylic acid** is essential for its application in chemical synthesis, influencing reaction conditions, purification methods, and formulation development.

| Property          | Value   | Source          |
|-------------------|---|-----------------|
| Molecular Formula | C <sub>7</sub> H <sub>10</sub> O <sub>3</sub> | PubChem[1]      |
| Molecular Weight  | 142.15 g/mol                                  | PubChem[1]      |
| Appearance        | Solid   | Sigma-Aldrich   |
| Melting Point     | 67-71 °C                                      | Sigma-Aldrich   |
| Boiling Point     | 309.7 ± 35.0 °C at 760 mmHg (Predicted)       | ChemSrc[2]      |
| Density           | 1.2 ± 0.1 g/cm <sup>3</sup> (Predicted)       | ChemSrc[2]      |
| pKa               | 4.43 ± 0.20 (Predicted)                       | ChemicalBook[3] |
| LogP              | -0.25 (Predicted)                             | ChemSrc[2]      |
| Solubility        | Soluble in DMSO, Methanol                     | ChemicalBook[3] |

## Role in Chemical Synthesis

**4-Oxocyclohexanecarboxylic acid** is a valuable bifunctional building block in organic synthesis. The presence of both a ketone and a carboxylic acid functional group on a conformationally restricted cyclohexane ring allows for a wide range of chemical transformations. This makes it a key intermediate in the synthesis of various complex molecules, including pharmaceuticals.

Its utility is particularly noted in the preparation of:

- Indomethacin analogues: These non-steroidal anti-inflammatory drugs (NSAIDs) are targets for modification to improve their therapeutic profiles.[\[3\]](#)
- Glucagon receptor antagonists: These are investigated for the treatment of type 2 diabetes. [\[3\]](#)
- Prostaglandin analogs and cannabinoid receptor ligands: The keto-acid structure is a key starting point for stereoselective syntheses of these biologically active molecules.[\[4\]](#)[\[5\]](#)

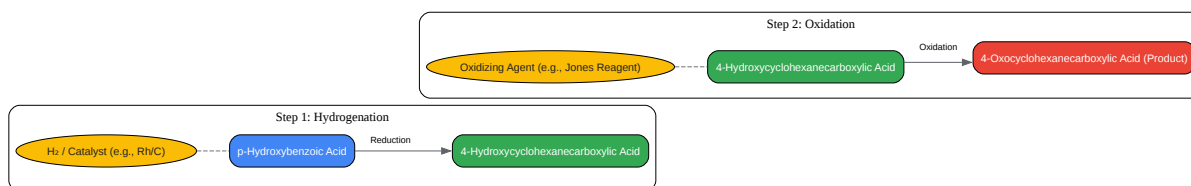
The ketone functionality can undergo reactions such as reduction, reductive amination, and Grignard reactions, while the carboxylic acid moiety can be readily converted to esters, amides, and other derivatives. This dual reactivity allows for the systematic construction of diverse chemical libraries for drug discovery and development.

## Experimental Protocols

Detailed experimental protocols for the synthesis of **4-Oxocyclohexanecarboxylic acid** are not extensively reported in readily accessible scientific literature, suggesting that many procedures are proprietary or published in less common sources. However, a general and established method involves the oxidation of cyclohexene derivatives or the hydrogenation of p-hydroxybenzoic acid followed by oxidation.

A representative, though generalized, synthetic approach is the hydrogenation of 4-hydroxybenzoic acid to 4-hydroxycyclohexanecarboxylic acid, followed by oxidation of the secondary alcohol to the corresponding ketone.

Generalized Synthesis Workflow:



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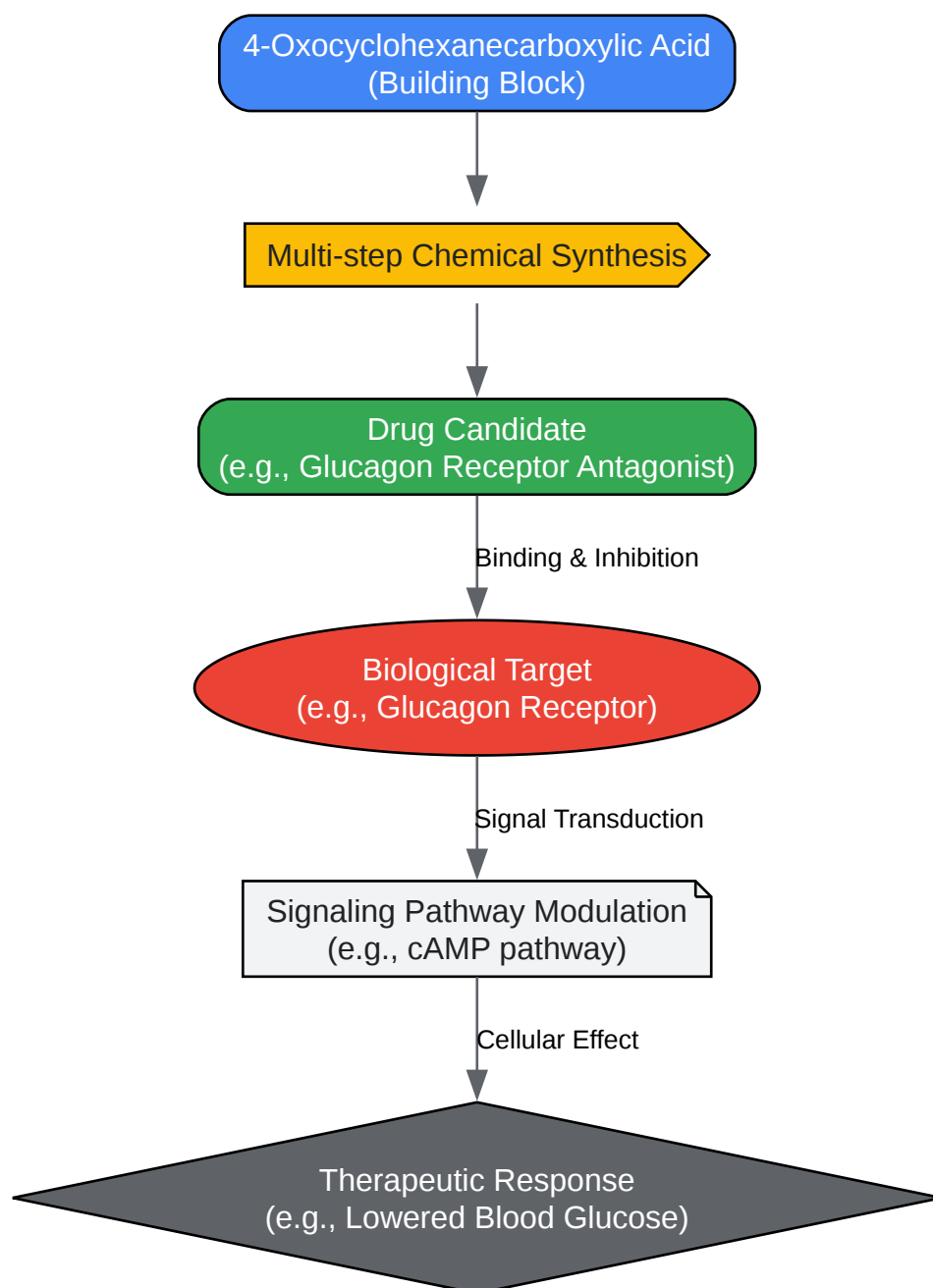
A generalized two-step synthesis of **4-Oxocyclohexanecarboxylic acid**.

## Biological Significance and Signaling Pathways

Currently, there is no direct evidence in the scientific literature to suggest that **4-Oxocyclohexanecarboxylic acid** itself is an active signaling molecule in biological pathways. Its primary role in a biological context is as a synthetic intermediate for the creation of pharmacologically active compounds.

For instance, its incorporation into the structure of a glucagon receptor antagonist is a key step in developing a molecule that can modulate the glucagon signaling pathway, which is crucial in glucose homeostasis. The antagonist molecule, not **4-Oxocyclohexanecarboxylic acid** itself, is what interacts with the receptor to elicit a biological response.

The logical relationship of its use in drug development can be visualized as follows:



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Workflow of **4-Oxocyclohexanecarboxylic acid** in drug development.

## Conclusion

**4-Oxocyclohexanecarboxylic acid** is a fundamentally important molecule for chemists and pharmacologists. Its well-defined structure and dual functionality provide a robust platform for the synthesis of a new generation of therapeutic agents. While it may not be a direct actor in

biological signaling, its role as a key precursor in the development of molecules that modulate these pathways is of paramount importance. Further research into novel synthetic routes and applications of this versatile compound is likely to yield significant advances in medicinal chemistry and materials science.

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## References

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